Butyl 2-aminopropanoate

Vue d'ensemble

Description

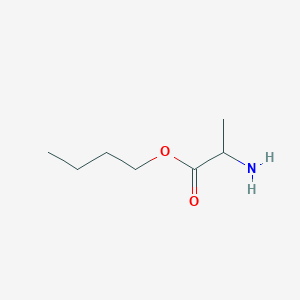

Butyl 2-aminopropanoate, also known as butyl (2S)-2-aminopropanoate, is an organic compound with the molecular formula C7H15NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the alpha carbon is replaced by an amino group. This compound is often used in biochemical research and has various applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl 2-aminopropanoate can be synthesized through the esterification of 2-aminopropanoic acid (alanine) with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Butyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield alanine derivatives.

Acidic Hydrolysis

-

Reagents : HCl, H₂SO₄, or H₃PO₄.

-

Conditions : Aqueous acid, reflux (60–100°C).

Basic Hydrolysis (Saponification)

-

Reagents : NaOH, KOH.

-

Conditions : Aqueous base, room temperature to 80°C.

-

Product : Sodium/potassium alaninate and butanol.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, 80°C, 4h | 92% | |

| Basic hydrolysis | 1M NaOH, RT, 24h | 88% |

Acylation of the Amine Group

The primary amine reacts with acylating agents to form amides.

Reagents : Acetyl chloride, acetic anhydride, or benzoyl chloride.

Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), 0–25°C.

Product : N-acylated derivatives (e.g., N-acetyl-butyl 2-aminopropanoate) .

Example :

Alkylation Reactions

The amine group participates in alkylation to form secondary or tertiary amines.

Reagents : Alkyl halides (e.g., methyl iodide, allyl bromide).

Conditions : Polar aprotic solvents (DMA, DMF), NaH as base, 0–30°C .

Example :

Esterification and Transesterification

The ester group reacts with alcohols or other nucleophiles.

Transesterification

-

Reagents : Methanol, ethanol, or tert-butanol.

-

Conditions : Acidic (H₂SO₄) or enzymatic catalysis.

-

Product : Methyl/ethyl/tert-butyl 2-aminopropanoate.

| Alcohol | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 78% | |

| tert-Butanol | Lipase | 65% |

Catalytic Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings.

Reagents : Aryl halides, Pd catalysts (e.g., PdCl₂), ligands (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl) .

Conditions : Acetonitrile, K₂CO₃, 25–70°C.

Product : Aryl- or alkyl-substituted alanine derivatives .

Stability and Side Reactions

Elimination Reactions :

Side Products :

Applications De Recherche Scientifique

Chemical Synthesis

1. Organic Synthesis:

Butyl 2-aminopropanoate is primarily utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds, including peptides and amino acid derivatives. Its structure allows it to participate in multiple chemical reactions, such as:

- Esterification: Used to form esters from carboxylic acids.

- Substitution Reactions: Engaging in nucleophilic substitutions where the amino group can be replaced by other nucleophiles.

- Hydrolysis: Leading to the formation of this compound and hydrochloric acid under acidic conditions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from carboxylic acids |

| Nucleophilic Substitution | Replacement of amino group with nucleophiles |

| Hydrolysis | Breakdown into this compound |

Biological Applications

2. Biological Studies:

In biological research, this compound is explored for its potential interactions with enzymes and receptors. It is particularly significant in the study of amino acid derivatives and their biological activities.

Case Study: Enzyme Interaction

Research has shown that this compound can act as a substrate for specific enzymes, influencing metabolic pathways. For instance, studies indicate its role in enzyme-substrate interactions that are critical for understanding biochemical processes in living organisms .

Medicinal Uses

3. Pharmaceutical Development:

The compound is investigated for its therapeutic potential and serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be used in the development of drugs that require specific stereochemistry for efficacy.

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for antiviral drugs |

| Chiral Recognition | Used in studies involving chirality in drug design |

Industrial Applications

4. Agrochemicals and Specialty Chemicals:

In industrial settings, this compound is employed in the manufacture of agrochemicals and specialty chemicals. Its ability to act as a versatile intermediate makes it valuable for producing a wide range of industrial products.

Mécanisme D'action

The mechanism of action of butyl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .

Comparaison Avec Des Composés Similaires

Ethyl 2-aminopropanoate: Similar structure but with an ethyl group instead of a butyl group.

Methyl 2-aminopropanoate: Similar structure but with a methyl group instead of a butyl group.

Propyl 2-aminopropanoate: Similar structure but with a propyl group instead of a butyl group .

Uniqueness: Butyl 2-aminopropanoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments. Its unique structure also allows for specific interactions with biological molecules, enhancing its utility in biochemical research .

Activité Biologique

Butyl 2-aminopropanoate, also known as (S)-butyl 2-aminopropanoate, is an ester derived from the amino acid alanine. This compound has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis, due to its structural similarity to natural amino acids and its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 115.15 g/mol

- Solubility : Highly soluble in water

- Chirality : Exists as a chiral compound, influencing its biological interactions

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can act as a substrate for enzymes involved in metabolic pathways. For instance, the hydrolysis of the ester bond releases (S)-2-aminopropanoic acid, which can participate in further biochemical reactions.

- Receptor Binding : Due to its structural resemblance to amino acids, this compound may bind to specific receptors or transporters, modulating cellular signaling pathways .

- Chirality Influence : The chiral nature of this compound allows it to selectively interact with biological targets, potentially leading to different pharmacological effects compared to its non-chiral counterparts .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Applications

This compound is being investigated for its potential therapeutic effects in various medical applications:

- Antiviral Properties : Research indicates that compounds similar to this compound may exhibit antiviral activity by inhibiting viral replication processes.

- Enzyme Modulation : It has been shown to influence enzyme activity related to metabolic disorders. For example, it can modulate the activity of enzymes involved in amino acid metabolism .

2. Research Applications

In scientific research, this compound serves multiple purposes:

- Building Block for Synthesis : It is utilized as a precursor for synthesizing peptides and other biologically active molecules .

- Chiral Recognition Studies : The compound is employed in studies focusing on chiral recognition processes within biochemical systems .

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Enzyme Substrate Interaction

A study investigated the interaction of this compound with specific enzymes involved in amino acid metabolism. The results demonstrated that the compound could effectively act as a substrate for these enzymes, leading to significant changes in metabolic flux.

Case Study 2: Antiviral Activity

In another research effort, scientists explored the antiviral potential of this compound derivatives against specific viral strains. The findings suggested that certain derivatives exhibited notable inhibitory effects on viral replication, indicating a promising avenue for drug development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

butyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549379 | |

| Record name | Butyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174468-17-8 | |

| Record name | Butyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.